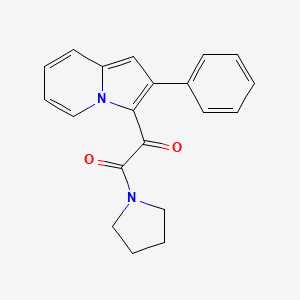
3-nitro-N-(2-oxochromen-6-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-nitro-N-(2-oxochromen-6-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a nitro group, a benzamide moiety, and a chromenone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-(2-oxochromen-6-yl)benzamide typically involves the reaction of 3-nitrobenzoyl chloride with 6-amino-2-oxochromene in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-nitro-N-(2-oxochromen-6-yl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Oxidation: The chromenone structure can undergo oxidation reactions to form corresponding quinones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, organic solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3-amino-N-(2-oxochromen-6-yl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Quinone derivatives of the chromenone structure.
Aplicaciones Científicas De Investigación
3-nitro-N-(2-oxochromen-6-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Research: It is used as a probe to study enzyme mechanisms and interactions due to its reactive functional groups.
Industrial Applications: Potential use in the synthesis of advanced materials and as a precursor for other functionalized compounds.
Mecanismo De Acción
The mechanism of action of 3-nitro-N-(2-oxochromen-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify target proteins, leading to inhibition of their activity. The chromenone structure can intercalate with DNA, disrupting its function and leading to cell death in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
3-nitro-N-(2-oxochromen-4-yl)benzamide: Similar structure but with the chromenone moiety at a different position.
3-nitro-N-(2-oxochromen-8-yl)benzamide: Another positional isomer with the chromenone moiety at the eighth position.
3-nitro-N-(2-oxochromen-6-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of the amide group.
Uniqueness
3-nitro-N-(2-oxochromen-6-yl)benzamide is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Its combination of a nitro group, benzamide moiety, and chromenone structure makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
3-nitro-N-(2-oxochromen-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O5/c19-15-7-4-10-8-12(5-6-14(10)23-15)17-16(20)11-2-1-3-13(9-11)18(21)22/h1-9H,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEMMSPKQONUAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(aminocarbonyl)-2-phenylvinyl]-2-chlorobenzamide](/img/structure/B5702759.png)
![4-[(4-isopropylphenoxy)acetyl]morpholine](/img/structure/B5702765.png)

![[(6-Bromo-3-ethyl-2-methylquinolin-4-yl)sulfanyl]acetic acid](/img/structure/B5702778.png)

![N-[(2,4-dimethylphenyl)carbamothioyl]-3-fluorobenzamide](/img/structure/B5702812.png)
![1-(phenylsulfonyl)-N'-[1-(4-pyridinyl)ethylidene]-3-piperidinecarbohydrazide](/img/structure/B5702823.png)
![{4-[(3-methylbenzoyl)amino]phenyl}acetic acid](/img/structure/B5702827.png)
![1-[4-ACETYL-1-(3-AMINO-4-CHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]ETHAN-1-ONE](/img/structure/B5702837.png)
![4-{[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5702840.png)

![methyl 4,5-dimethoxy-2-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5702842.png)
